molecular formula C17H9Cl2N3O2 B2494444 1-(2,4-Dichlorophenyl)-6-oxo-4-phenoxy-1,6-dihydro-3-pyridazinecarbonitrile CAS No. 338405-51-9

1-(2,4-Dichlorophenyl)-6-oxo-4-phenoxy-1,6-dihydro-3-pyridazinecarbonitrile

Cat. No.: B2494444
CAS No.: 338405-51-9
M. Wt: 358.18
InChI Key: PXUQXSDVJRZTTB-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-6-oxo-4-phenoxy-1,6-dihydro-3-pyridazinecarbonitrile is a useful research compound. Its molecular formula is C17H9Cl2N3O2 and its molecular weight is 358.18. The purity is usually 95%.
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Scientific Research Applications

  • Potassium Channel Activation : A study explored the synthesis of various compounds, including those with pyridazine derivatives, for potential antihypertensive activity. Compounds like these were tested in rats for their antihypertensive effects, highlighting their potential in cardiovascular research (Bergmann, Eiermann & Gericke, 1990).

  • Antimicrobial and Antifungal Activities : Another study discussed the preparation of heterocyclic compounds with expected biological activity, including antimicrobial and antifungal properties. This demonstrates the compound's relevance in developing new antimicrobial agents (Sayed, Hamed, Meligi, Boraie & Shafik, 2003).

  • Synthesis of Pyridine and Fused Pyridine Derivatives : In a study on the synthesis of new pyridine derivatives, compounds including those with pyridazine carbonitrile were synthesized, indicating their role in chemical synthesis and the development of new chemical entities (Al-Issa, 2012).

  • Antibacterial Acivity of Pyrimidine-Based Heterocycles : Research on the synthesis of novel pyrimidine-based heterocycles highlighted their antibacterial activity against various bacteria. This suggests their potential in the development of new antibacterial drugs (Shehta & Abdel Hamid, 2019).

  • Heterocyclic Synthesis Using Enaminonitriles : A study utilizing enaminonitriles for heterocyclic synthesis included the creation of pyrazole, pyridine, and pyrimidine derivatives, showcasing the compound's utility in diverse chemical syntheses (Fadda, Etman, El-Seidy & Elattar, 2012).

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-6-oxo-4-phenoxypyridazine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl2N3O2/c18-11-6-7-15(13(19)8-11)22-17(23)9-16(14(10-20)21-22)24-12-4-2-1-3-5-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXUQXSDVJRZTTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=O)N(N=C2C#N)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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